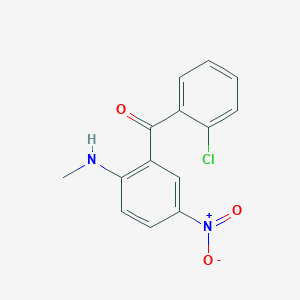

2'-Chloro-2-methylamino-5-nitrobenzophenone

Description

Properties

CAS No. |

89090-66-4 |

|---|---|

Molecular Formula |

C14H11ClN2O3 |

Molecular Weight |

290.70 g/mol |

IUPAC Name |

(2-chlorophenyl)-[2-(methylamino)-5-nitrophenyl]methanone |

InChI |

InChI=1S/C14H11ClN2O3/c1-16-13-7-6-9(17(19)20)8-11(13)14(18)10-4-2-3-5-12(10)15/h2-8,16H,1H3 |

InChI Key |

CGAWFLYYNRBCCR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-2-methylamino-5-nitrobenzophenone typically involves the nitration of 2-chlorobenzophenone followed by methylamination. The nitration process introduces a nitro group into the benzophenone structure, and subsequent methylamination replaces a hydrogen atom with a methylamino group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2’-Chloro-2-methylamino-5-nitrobenzophenone may involve large-scale nitration and methylamination processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The purification of the final product is achieved through crystallization, filtration, and drying techniques.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-2-methylamino-5-nitrobenzophenone undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2’-Chloro-2-methylamino-5-aminobenzophenone, while substitution of the chloro group can produce various substituted benzophenones.

Scientific Research Applications

2’-Chloro-2-methylamino-5-nitrobenzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’-Chloro-2-methylamino-5-nitrobenzophenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methylamino groups contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Key Properties

The target compound is compared to five analogs with modifications in substituents (amino/methylamino, nitro/chloro/bromo/fluoro) and positional isomerism.

Table 1: Structural and Physical Property Comparison

Pharmacological Relevance

- Clonazepam/Methylclonazepam Synthesis : The nitro group in 2011-66-7 and 89090-66-4 is essential for the anxiolytic activity of clonazepam. Its replacement with chloro (1022-13-5) or bromo (60773-49-1) likely abolishes this activity .

- Methylclonazepam: The methylamino group in the target compound may contribute to prolonged half-life compared to amino analogs, though specific pharmacokinetic data are lacking in the evidence .

Research Findings and Data Gaps

- Synthetic Efficiency: Friedel-Crafts acylation yields for the target compound are unreported, but its amino analog (2011-66-7) is synthesized with high purity (>97%) .

- Thermal Stability : Melting points suggest that nitro-substituted analogs (115–120°C for 2011-66-7) are more thermally stable than fluoro-substituted ones (92–95°C) .

- Data Gaps : Solubility, logP, and explicit synthetic yields for the target compound require further investigation.

Biological Activity

2'-Chloro-2-methylamino-5-nitrobenzophenone is a compound of interest due to its potential biological activities, including antioxidant, anti-inflammatory, and antiproliferative properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of 2'-Chloro-2-methylamino-5-nitrobenzophenone typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available benzophenone derivatives.

- Chlorination and Amination : The introduction of the chloro and methylamino groups can be achieved through nucleophilic substitution reactions.

- Nitro Group Introduction : The nitro group is usually introduced via electrophilic aromatic substitution.

The detailed synthetic pathway can be represented as follows:

Antioxidant Activity

Research indicates that 2'-Chloro-2-methylamino-5-nitrobenzophenone exhibits significant antioxidant properties. This is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro studies demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels, suggesting its potential as a protective agent against oxidative stress-related diseases .

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LO). In a study assessing its effects on activated neutrophils, 2'-Chloro-2-methylamino-5-nitrobenzophenone displayed an IC50 value in the sub-micromolar range, indicating potent inhibitory activity against these enzymes .

Antiproliferative Effects

In cellular assays, the compound demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis. For instance, treatment with 2'-Chloro-2-methylamino-5-nitrobenzophenone led to a marked decrease in cell viability in human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values ranging from 10 to 20 µM depending on the cell type .

Case Studies

-

Case Study 1: Antioxidant Efficacy

- Objective : To evaluate the antioxidant potential in a model of oxidative stress.

- Method : The DPPH radical scavenging assay was employed.

- Results : The compound exhibited a dose-dependent decrease in DPPH radical concentration, confirming its efficacy as an antioxidant.

-

Case Study 2: Anti-inflammatory Action

- Objective : To assess the anti-inflammatory effects on neutrophil activation.

- Method : Measurement of IL-6 and TNF-alpha levels post-treatment.

- Results : Significant reduction in cytokine levels was observed, supporting its use in inflammatory conditions.

-

Case Study 3: Antiproliferative Activity

- Objective : To investigate the effect on cancer cell lines.

- Method : MTT assay for cell viability.

- Results : The compound significantly inhibited cell growth in both MCF-7 and HT-29 cells, with associated morphological changes indicative of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.